Tetraethylammonium trifluoromethanesulphonate
Overview
Description
Tetraethylammonium trifluoromethanesulphonate (TEATFM) is an organic compound with the chemical formula C8H20F3NO3S. It is a quaternary ammonium salt, which is used in a variety of applications, including in the synthesis of organic compounds, as an ion-exchange resin, and as a reagent in analytical chemistry. TEATFM has been used in a variety of scientific research applications, including in the study of biochemical and physiological processes.
Scientific Research Applications
Hydrogen Production and Electrolysis
Tetraethylammonium trifluoromethanesulphonate shows promising applications in hydrogen production through water electrolysis. A study by Fiegenbaum et al. (2013) highlighted its use as an electrolyte, producing high current densities and efficiencies even at room temperature, with a notable activation energy of 9.3 kJ mol−1 (Fiegenbaum et al., 2013).
Electrochemical Studies
Fujinaga and Sakamoto (1976) explored the impact of tetraethylammonium trifluoromethanesulphonate as a supporting electrolyte on the polarographic reduction of alkali metal ions. Their findings suggest comparable reductions to those in perchlorate in solvents like N,N-dimethylformamide and acetonitrile (Fujinaga & Sakamoto, 1976).
Organic Synthesis
In organic synthesis, tetraethylammonium trifluoromethanesulphonate has been used in various reactions. Piers and Fleming (1989) reported its use in converting enol trifluoromethanesulphonates into α,β-unsaturated nitriles with good yields (Piers & Fleming, 1989).
Catalysis
Roberts and Wells (1986) found that trifluoromethanesulphonic acid, closely related to tetraethylammonium trifluoromethanesulphonate, is an effective catalyst in Friedel-Crafts acylations, improving yields significantly (Roberts & Wells, 1986).
Polymer Electrolytes
Evans et al. (1987) investigated the use of trifluoromethanesulphonate ions in poly(ethylene oxide) as a polymer electrolyte. They reported a transference number of 0.46 ± 0.02 for lithium, indicating potential applications in battery technology (Evans et al., 1987).
Liquid-Liquid Phase Transitions
Kohno, Arai, and Ohno (2011) demonstrated that a mixture of tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water can reversibly change between a homogeneous phase and separated liquid-liquid phase, suggesting applications in phase transition studies (Kohno et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tetraethylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYNDBTWXJXKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189452 | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium trifluoromethanesulphonate | |
CAS RN |
35895-69-3 | |
Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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